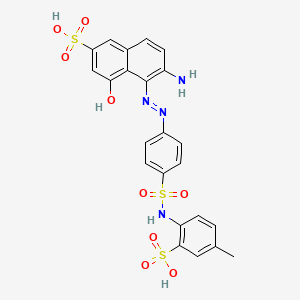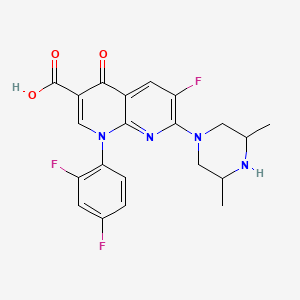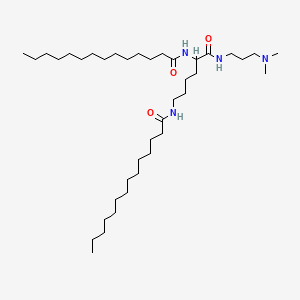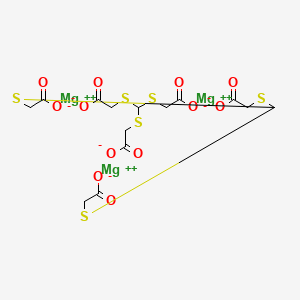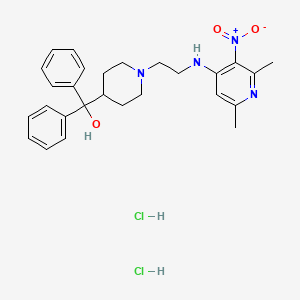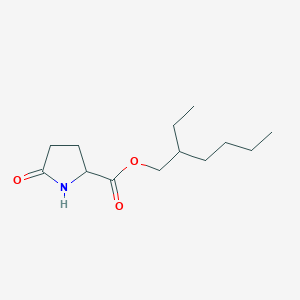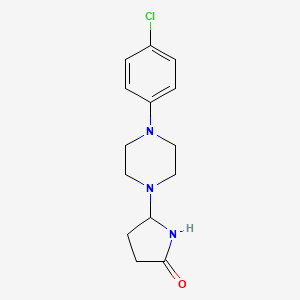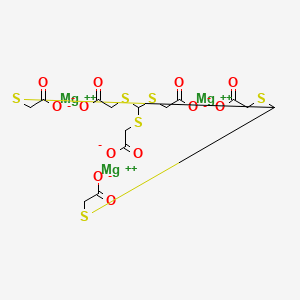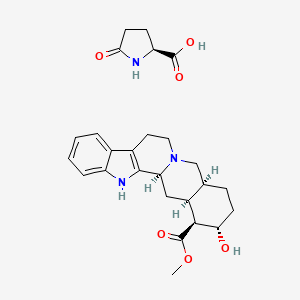
5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is a brominated flame retardant. These compounds are often used in various materials to reduce their flammability. The compound’s structure includes multiple bromine atoms, which are known for their flame-retardant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the desired substitution.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale bromination reactions in reactors designed to handle corrosive bromine reagents. The process may include steps for purification and crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the bromomethyl groups.
Reduction: Reduction reactions could potentially remove bromine atoms, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while substitution could result in various functionalized derivatives.
Applications De Recherche Scientifique
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is primarily used as a flame retardant in various materials, including plastics, textiles, and electronics. Its effectiveness in reducing flammability makes it valuable in industries where fire safety is critical.
Mécanisme D'action
The flame-retardant properties of the compound are due to the presence of bromine atoms, which release bromine radicals when exposed to heat. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene insulation materials.
Decabromodiphenyl ether (DecaBDE): Used in various applications, including textiles and electronics.
Uniqueness
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is unique due to its specific structure, which may offer distinct advantages in terms of thermal stability and effectiveness as a flame retardant compared to other compounds.
Propriétés
Numéro CAS |
38578-30-2 |
|---|---|
Formule moléculaire |
C11H10Br5O4P |
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H10Br5O4P/c12-3-11(4-13)5-18-21(17,19-6-11)20-10-8(15)1-7(14)2-9(10)16/h1-2H,3-6H2 |
Clé InChI |
SOWHFSRXEMPZAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(COP(=O)(O1)OC2=C(C=C(C=C2Br)Br)Br)(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


